6-(4-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one typically involves the reaction of 4-methoxybenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyridazinone compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, it is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-2-phenylpyridazin-3-one
- 6-(4-Methoxyphenyl)-2-(2-chlorophenyl)pyridazin-3-one
Uniqueness
Compared to similar compounds, 6-(4-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one may exhibit unique biological activities due to the presence of the 2-methylphenylmethyl group, which can influence its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-5-3-4-6-16(14)13-21-19(22)12-11-18(20-21)15-7-9-17(23-2)10-8-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXYONRBLCDHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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